1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester
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Overview
Description
1-Oxa-6-azaspiro[35]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include alkylating agents, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient synthesis. Catalysts may also be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-6-azaspiro[3.5]nonane oxalate
- 1-Oxa-6-azaspiro[3.5]nonane hemioxalate
- 6-Boc-2-oxa-6-azaspiro[3.5]nonane
Uniqueness
1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
methyl 2,2,3,3,7,7-hexamethyl-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-12(2)8-9-15(10-16(12)11(17)18-7)13(3,4)14(5,6)19-15/h8-10H2,1-7H3 |
InChI Key |
VXHKXRGTUDDRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CN1C(=O)OC)C(C(O2)(C)C)(C)C)C |
Origin of Product |
United States |
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